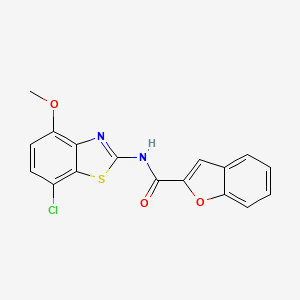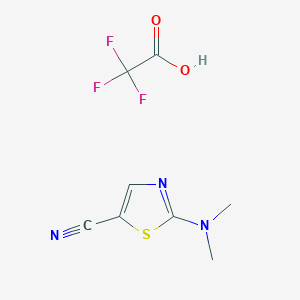![molecular formula C14H11Cl2N5OS2 B2890538 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide CAS No. 746612-35-1](/img/structure/B2890538.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N5OS2 and its molecular weight is 400.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide and its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial properties. These compounds are part of a broader class of chemicals that have garnered attention for their potential in medicinal chemistry due to their diverse pharmacological activities.
One study involved the synthesis of a series of compounds through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. These compounds were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The presence of the 1,2,4-triazole ring system, known for a wide range of pharmaceutical activities, suggests the potential of these compounds in developing new therapeutic agents (Mahyavanshi et al., 2011).
Another research effort focused on synthesizing 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its derivatives under Gewald reaction conditions. These derivatives were characterized and screened for CNS depressant activity, highlighting the compound's versatility and its potential application in neuroscience and pharmacology (Bhattacharjee et al., 2011).
Further investigations into the chemical synthesis of related compounds have shown moderate antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
Anti-tumor and Pharmacological Studies
Compounds within this chemical class have also been synthesized and evaluated for their antitumor activity. For example, novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and tested in vitro against human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015).
In another study, pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides were synthesized and evaluated for their anti-exudative activity, demonstrating the potential of these compounds in developing treatments for inflammatory conditions (Chalenko et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and oxidative stress . The compound may exert its effects by modulating these pathways, leading to downstream effects on cellular functions .
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-inflammatory effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s activity may be affected by the pH of its environment, as pH can influence the ionization state of the compound and its targets, thereby affecting their interaction .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-3-4-9(16)10(6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKXMFTUQPSJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2890458.png)

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)




![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)

